Methyl cis-9-tetradecenoate (CAS 56219-06-8), commonly known as methyl myristoleate, is an omega-5 monounsaturated fatty acid methyl ester (FAME) with the molecular formula C15H28O2. Exhibiting high hydrophobicity (XLogP3 ~5.4) and a molecular weight of 240.38 g/mol, this compound is a stable liquid at standard room temperature [1]. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for gas chromatography (GC) lipid profiling and as a stereospecific synthetic intermediate. Its pre-esterified form and precise cis-9 double bond make it a critical reagent for FAME calibration mixtures, biomarker quantification, and the downstream manufacturing of Lepidopteran mating disruption pheromones .
Substituting Methyl cis-9-tetradecenoate with generic alternatives fundamentally compromises analytical accuracy and synthetic viability. In GC-MS lipidomics workflows, replacing it with the saturated analog (methyl myristate) or the trans-isomer (methyl trans-9-tetradecenoate) drastically alters the Kovats retention index, leading to peak misidentification and invalidating quantitative calibration for omega-5 fatty acids [1]. For agrochemical synthesis, substituting the cis-9 precursor with a saturated or trans-analog yields downstream acetates that exhibit near-zero biological activity at target insect olfactory receptors, rendering the resulting pheromones useless for pest disruption [2]. Furthermore, attempting to use the free acid form (myristoleic acid) introduces the need for time-consuming, variable-yield esterification steps prior to GC analysis, severely reducing high-throughput laboratory efficiency.
In FAME profiling, precise chromatographic separation from saturated baselines is critical. On standard polar GC columns, Methyl cis-9-tetradecenoate exhibits a Kovats Retention Index (RI) of approximately 2000–2052, whereas its saturated counterpart, methyl myristate, elutes earlier with an RI of 1990–2005 [1]. This quantifiable difference in retention time, driven by the pi-bond interaction with the polar stationary phase, guarantees baseline resolution between the C14:1 and C14:0 species. Procuring the exact cis-9 standard is therefore mandatory to prevent co-elution artifacts and ensure accurate quantification of monounsaturated lipid fractions in complex biological matrices.
| Evidence Dimension | Kovats Retention Index (Polar Column) |
| Target Compound Data | RI ~2000–2052 |
| Comparator Or Baseline | Methyl myristate (RI ~1990–2005) |
| Quantified Difference | ΔRI of 10–47 units, ensuring baseline peak resolution |
| Conditions | Isothermal GC-MS/FID analysis on standard polar stationary phases |
Ensures accurate, interference-free quantification of omega-5 monounsaturated lipids without co-elution from saturated C14:0 baselines.
For the manufacturing of Lepidopteran mating disruption agents, the stereochemistry of the precursor dictates the commercial viability of the final product. Methyl cis-9-tetradecenoate is reduced and acetylated to form (Z)-9-tetradecenyl acetate, which exhibits maximal electroantennogram (EAG) response and field-trapping efficacy for target Noctuidae species [1]. In contrast, utilizing methyl myristate yields tetradecyl acetate, which has 0% efficacy at the target receptor, while the trans-isomer yields an antagonistic or inactive product. Procurement of the exact cis-9 precursor is non-negotiable for producing biologically active agrochemicals.
| Evidence Dimension | Biological Activity of Synthesized Acetate Derivative |
| Target Compound Data | Yields (Z)-9-tetradecenyl acetate (100% target receptor efficacy) |
| Comparator Or Baseline | Methyl myristate (Yields tetradecyl acetate, 0% target efficacy) |
| Quantified Difference | Absolute requirement for species-specific pheromone activity |
| Conditions | Reduction/acetylation followed by insect olfactory receptor assays |
Procuring the exact cis-9 isomer is the only way to manufacture functional, biologically active Lepidopteran mating disruption agrochemicals.
In high-throughput lipidomics, the choice between procuring a free fatty acid and a pre-esterified FAME significantly impacts workflow efficiency. Methyl cis-9-tetradecenoate is highly volatile and miscible in organic solvents (e.g., up to 2.5 mg/mL in DMF), allowing for direct GC-MS injection . Conversely, using free myristoleic acid requires an aggressive derivatization step (such as BF3/methanol esterification) that adds 60 to 90 minutes of sample preparation time and introduces a 5–10% variability in recovery yield. Procuring the methyl ester directly eliminates this processing bottleneck and improves analytical reproducibility.
| Evidence Dimension | Sample Preparation Time and Derivatization Requirement |
| Target Compound Data | 0 minutes (Directly injectable for GC analysis) |
| Comparator Or Baseline | Free Myristoleic Acid (~60–90 minutes for esterification) |
| Quantified Difference | Eliminates derivatization step and prevents 5–10% yield loss |
| Conditions | Standard high-throughput GC-MS/FID lipid profiling workflows |
Procuring the pre-esterified compound streamlines laboratory workflows, reduces reagent costs, and eliminates derivatization-induced quantitative errors.
Methyl cis-9-tetradecenoate is the definitive reference standard for calibrating GC-MS and GC-FID instruments in lipidomics. Its unique retention profile ensures accurate quantification of 14:1 n-5 fatty acids in complex biological, food, or environmental samples, where distinguishing it from saturated C14:0 is critical [1].
As a stereospecific synthetic intermediate, this compound is the optimal precursor for producing (Z)-9-tetradecenyl acetate. It is strictly required by agrochemical manufacturers to formulate highly effective, species-specific mating disruption products for Noctuidae pests [2].
Due to its enhanced hydrophobicity and organic solvent miscibility compared to free myristoleic acid, this methyl ester is highly suited for in vitro assays and formulation testing where precise lipid partitioning and avoidance of derivatization are required .